molecular formula C11H21NO B13158582 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol

3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol

Cat. No.: B13158582
M. Wt: 183.29 g/mol
InChI Key: QJBXSXHYAKPUQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol is unique due to its combination of a cyclohexene ring with dimethyl substituents and the presence of both amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and synthesis .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol

InChI

InChI=1S/C11H21NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5,8,10-11,13H,3-4,6-7,12H2,1-2H3

InChI Key

QJBXSXHYAKPUQT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C(CCN)O

Origin of Product

United States

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